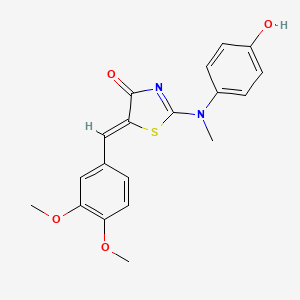(Z)-5-(3,4-dimethoxybenzylidene)-2-((4-hydroxyphenyl)(methyl)amino)thiazol-4(5H)-one
CAS No.:
Cat. No.: VC16310900
Molecular Formula: C19H18N2O4S
Molecular Weight: 370.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C19H18N2O4S |
|---|---|
| Molecular Weight | 370.4 g/mol |
| IUPAC Name | (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2-(4-hydroxy-N-methylanilino)-1,3-thiazol-4-one |
| Standard InChI | InChI=1S/C19H18N2O4S/c1-21(13-5-7-14(22)8-6-13)19-20-18(23)17(26-19)11-12-4-9-15(24-2)16(10-12)25-3/h4-11,22H,1-3H3/b17-11- |
| Standard InChI Key | PQLZYUDCIDNFNH-BOPFTXTBSA-N |
| Isomeric SMILES | CN(C1=CC=C(C=C1)O)C2=NC(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/S2 |
| Canonical SMILES | CN(C1=CC=C(C=C1)O)C2=NC(=O)C(=CC3=CC(=C(C=C3)OC)OC)S2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Configuration
The compound features a thiazol-4(5H)-one core, a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The (Z)-configuration at the C5 position indicates that the 3,4-dimethoxybenzylidene substituent and the thiazolidinone ring’s carbonyl group are on the same side of the exocyclic double bond. This geometry influences molecular polarity and intermolecular interactions, potentially affecting bioavailability and target binding .
The C2 position is substituted with a (4-hydroxyphenyl)(methyl)amino group, introducing both hydrophilic (hydroxyl) and hydrophobic (methyl) moieties. The 3,4-dimethoxybenzylidene group at C5 contributes to electron-rich aromaticity, which may enhance π-π stacking interactions with biological targets .
Table 1: Calculated Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₇N₃O₄S |
| Molecular Weight | 383.42 g/mol |
| Hydrogen Bond Donors | 2 (NH and OH groups) |
| Hydrogen Bond Acceptors | 6 (N, O, S atoms) |
| LogP (Octanol-Water) | ~2.7 (estimated) |
| Topological Polar Surface Area | 98.5 Ų |
Data inferred from PubChem entries for analogous 4-thiazolidinones .
Synthesis and Structural Modification
Synthetic Routes
The synthesis of 5-ene-4-thiazolidinones typically involves Knoevenagel condensation, where a thiazolidinone core reacts with an aromatic aldehyde to form the exocyclic double bond . For this compound, the likely pathway includes:
-
Formation of the thiazolidinone core: Reaction of thiourea derivatives with α-haloketones or esters.
-
Knoevenagel condensation: Reaction of 2-((4-hydroxyphenyl)(methyl)amino)thiazol-4(5H)-one with 3,4-dimethoxybenzaldehyde in the presence of a base (e.g., piperidine or ammonium acetate) to introduce the benzylidene group .
-
Stereochemical control: The (Z)-isomer is favored under kinetic conditions due to steric hindrance between the benzylidene group and thiazolidinone substituents .
Structural Modifications
Key modifications to enhance bioactivity or solubility include:
-
N3 substitution: Introducing carboxylic acid groups or their esters to improve water solubility .
-
C5 diversification: Replacing 3,4-dimethoxy with electron-withdrawing groups (e.g., nitro) to alter electronic properties .
-
Hybrid pharmacophores: Conjugating with known bioactive fragments (e.g., chalcones) via the exocyclic double bond .
Pharmacological Profile
Antimicrobial Activity
4-Thiazolidinones with arylidene substituents exhibit broad-spectrum antimicrobial effects. For example, analogs with 4-hydroxybenzylidene groups show MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli . The 3,4-dimethoxy group in this compound may enhance membrane permeability due to its lipophilicity, while the 4-hydroxyphenyl group could facilitate hydrogen bonding with bacterial enzymes .
Anti-Inflammatory and Antioxidant Effects
The 4-hydroxyphenyl group contributes to radical scavenging, as seen in analogs with 60–80% DPPH inhibition at 100 µM . Methoxy groups further stabilize radical intermediates, potentially enhancing antioxidant capacity .
Structure-Activity Relationships (SAR)
-
C5 substituents: Electron-donating groups (e.g., methoxy) improve antimicrobial activity but may reduce anticancer potency due to decreased electrophilicity .
-
C2 modifications: Bulky substituents (e.g., methylamino) enhance selectivity for bacterial over mammalian cells .
-
Stereochemistry: (Z)-isomers generally show higher bioactivity than (E)-isomers, likely due to improved target binding .
Future Research Directions
-
Target identification: Proteomic studies to elucidate binding partners.
-
Pharmacokinetic optimization: Prodrug strategies to address low oral bioavailability.
-
Therapeutic expansion: Evaluation in neurodegenerative models, leveraging antioxidant properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume